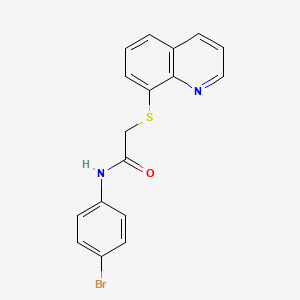
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide, also known as DMS 612, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide 612 works by binding to a specific receptor called P2X7, which is found on the surface of immune cells. This binding activates the receptor, leading to the release of cytokines and chemokines that promote immune cell activity. This compound 612 has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage.
Biochemical and Physiological Effects
This compound 612 has been found to have various biochemical and physiological effects. It has been shown to increase the activity of natural killer cells, which are important in the body's defense against cancer and viral infections. This compound 612 has also been found to reduce the severity of autoimmune diseases by suppressing the production of pro-inflammatory cytokines. Additionally, this compound 612 has been found to have anti-tumor effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide 612 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for large-scale production. Additionally, this compound 612 has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound 612 is its poor solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for the research on N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide 612. One potential area of research is the development of this compound 612-based therapies for cancer and autoimmune diseases. Additionally, further studies are needed to understand the precise mechanism of action of this compound 612 and its effects on different immune cells. Finally, the development of more water-soluble derivatives of this compound 612 could improve its efficacy in certain experiments.
Conclusion
In conclusion, this compound 612 is a compound with significant potential for scientific research. Its ability to modulate the immune system and reduce inflammation makes it a potential candidate for the treatment of cancer and autoimmune diseases. While there are limitations to its use in lab experiments, the synthesis method has been optimized to improve yields and purity. Further research is needed to fully understand the mechanism of action of this compound 612 and its potential applications in various fields.
科学的研究の応用
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide 612 has been found to have various applications in scientific research. One of the primary uses of this compound 612 is as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which are important in the body's defense against cancer and viral infections. This compound 612 has also been found to have anti-inflammatory properties and can reduce the severity of autoimmune diseases.
特性
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-13-7-8-18(15(3)9-13)22(26(6,24)25)12-19(23)21-20-16(4)10-14(2)11-17(20)5/h7-11H,12H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVHLEWKZVNEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551549.png)
![2,5-dichloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3551578.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551584.png)

![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B3551596.png)
![N-(2,5-dichlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551606.png)
![3-(4-chloro-3-nitrophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3551609.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3551614.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551616.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3551623.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3551631.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551642.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551654.png)
![N-(2,4-difluorophenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551659.png)